

An In-depth Technical Guide to the Pharmacological Profile of Amitifadine

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Compound of Interest

Compound Name: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 and formerly DOV 21,947, is a psychoactive compound investigated for the treatment of major depressive disorder (MDD). It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). This document provides a comprehensive overview of the pharmacological profile of amitifadine, including its mechanism of action, binding affinities, in vitro and in vivo functional activity, and metabolic properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development efforts.

Core Pharmacological Data

The primary mechanism of action of amitifadine is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to underlie its antidepressant effects.

Table 1: Amitifadine Binding Affinities and Monoamine Reuptake Inhibition

Target	Binding Affinity (K _i , nM)	Monoamine Uptake Inhibition (IC ₅₀ , nM)	Potency Ratio (SERT:NET:DAT)
Serotonin Transporter (SERT)	99	12	1
Norepinephrine Transporter (NET)	262	23	~2
Dopamine Transporter (DAT)	213	96	~8

Data compiled from sources[1][2]. The potency ratio for uptake inhibition is approximately 1:2:8[2][3].

Table 2: Amitifadine Metabolic Profile

Parameter	Observation
Primary Metabolite	EB-10101 (lactam)
Metabolic Pathways	Monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme (possibly a cytochrome P450 isoform)
CYP Inhibition (IC ₅₀)	CYP2D6, CYP3A4, CYP2C9, CYP2C19: 9 - 100 μM (moderate); CYP2B6: 1.8 μM (potent)

Data from source[4].

Table 3: Amitifadine Pharmacokinetic and Preclinical Efficacy Data

Parameter	Value/Observation
Plasma Protein Binding (human)	>99%
Caco-2 Permeability	High, bidirectional, no evidence of active secretion
Brain to Plasma Ratio (rats)	3.7 - 6.5
Forced Swim Test (rats, oral MED)	5 mg/kg (reduces immobility)
Tail Suspension Test (rats, oral MED)	5 mg/kg (reduces immobility)

Data compiled from sources[1][5].

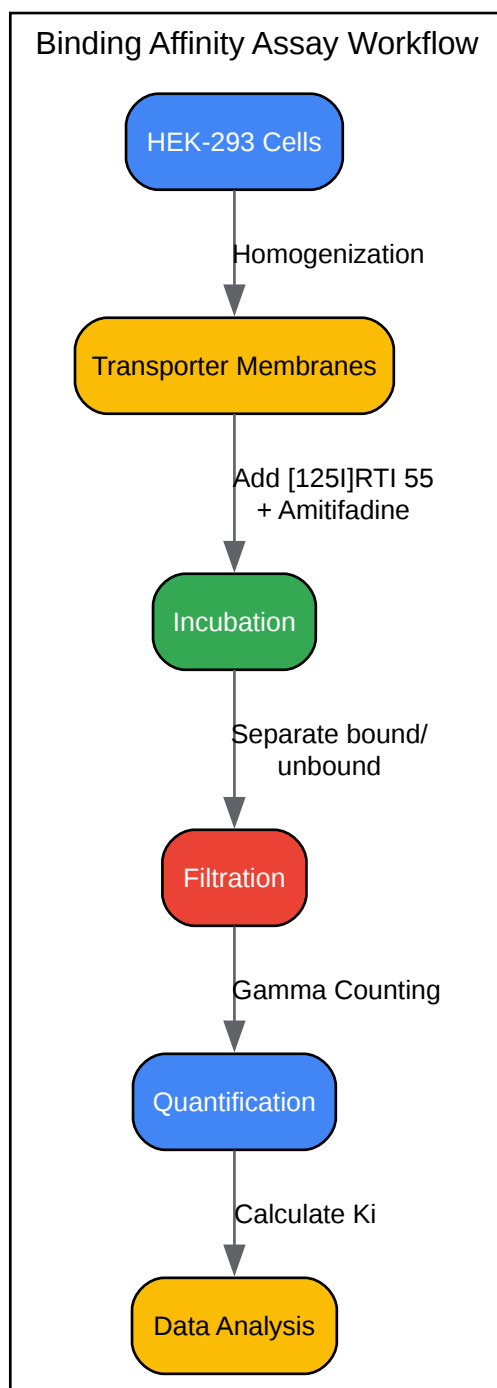
Experimental Protocols

Monoamine Transporter Binding Affinity Assay

The binding affinity of amitifadine to the human serotonin, norepinephrine, and dopamine transporters was determined using a radioligand binding assay.

- Biological System: Membranes prepared from human embryonic kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT[1].
- Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester), a high-affinity radioligand for monoamine transporters, was used[1].
- Assay Principle: This is a competitive binding assay where the ability of unlabeled amitifadine to displace the radioligand from the transporter is measured.
- Methodology:
 - Membrane preparations from the transporter-expressing HEK-293 cells are incubated with a fixed concentration of [¹²⁵I]RTI 55 and varying concentrations of amitifadine.
 - The reaction is allowed to reach equilibrium.
 - The membranes are then rapidly filtered to separate the bound from the unbound radioligand.

- The amount of radioactivity retained on the filters is quantified using a gamma counter.
- Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
- The concentration of amitifadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The inhibition constant (K_i) is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the transporter.



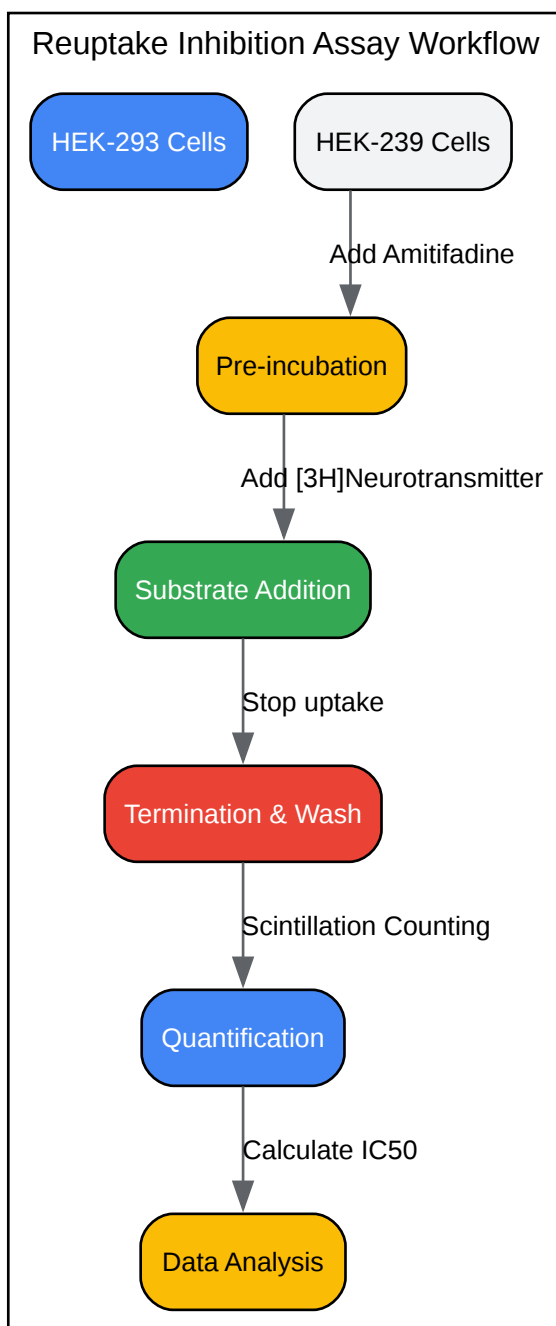
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Workflow for determining monoamine transporter binding affinity.

Monoamine Reuptake Inhibition Assay

The functional potency of amitifadine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine was assessed using a neurotransmitter uptake assay.

- Biological System: Whole HEK-293 cells expressing the corresponding human recombinant transporters[1].
- Substrates: Tritiated neurotransmitters were used: [^3H]serotonin (5-HT), [^3H]norepinephrine (NE), and [^3H]dopamine (DA)[1].
- Assay Principle: This assay measures the ability of amitifadine to block the transport of radiolabeled neurotransmitters into the cells.
- Methodology:
 - HEK-293 cells expressing the specific transporter are pre-incubated with varying concentrations of amitifadine.
 - The corresponding radiolabeled neurotransmitter ([^3H]5-HT, [^3H]NE, or [^3H]DA) is then added to the cells, and uptake is allowed to proceed for a defined period at a controlled temperature.
 - The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
 - The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
 - Non-specific uptake is determined in the presence of a known selective inhibitor for the respective transporter.
 - The concentration of amitifadine that inhibits 50% of the specific neurotransmitter uptake (IC_{50}) is determined by non-linear regression analysis.



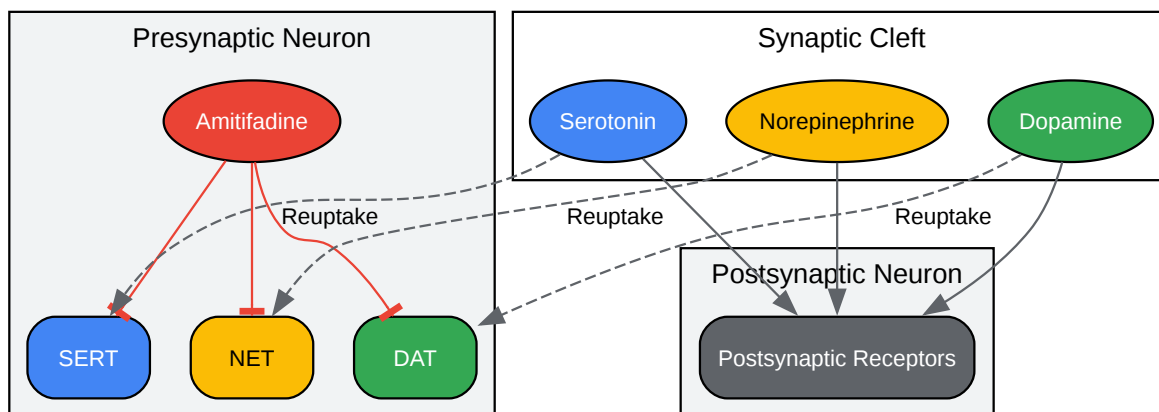
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Workflow for determining monoamine reuptake inhibition.

Signaling Pathway

Amitifadine's mechanism of action involves the modulation of monoaminergic neurotransmission. By blocking the reuptake of serotonin, norepinephrine, and dopamine, it

increases their availability in the synaptic cleft, thereby enhancing signaling through their respective postsynaptic receptors.



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Amitifadine's mechanism of action in the synaptic cleft.

Conclusion

Amitifadine exhibits a distinct pharmacological profile as a serotonin-preferring triple reuptake inhibitor. Its *in vitro* binding affinities and functional potencies have been well-characterized, demonstrating a clear interaction with SERT, NET, and DAT. Preclinical studies have shown its ability to increase extracellular monoamine levels and produce antidepressant-like effects in animal models. The favorable pharmacokinetic properties, including high brain penetration, further support its potential as a central nervous system therapeutic. The detailed experimental methodologies and summarized data provided in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of amitifadine and other triple reuptake inhibitors.

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